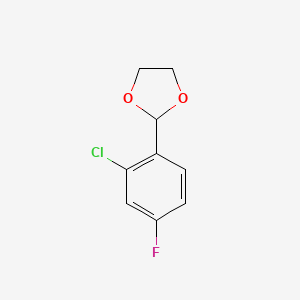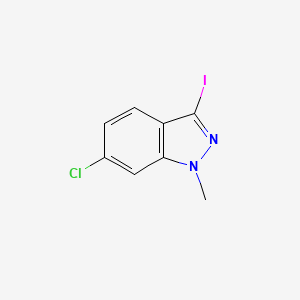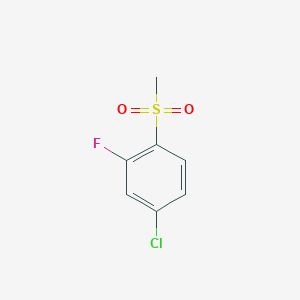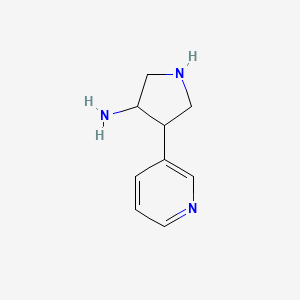
2-(1-Fluorovinil)tiofeno
Descripción general
Descripción
2-(1-Fluorovinyl)thiophene is a useful research compound. Its molecular formula is C6H5FS and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Fluorovinyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Fluorovinyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Semiconductores orgánicos
2-(1-Fluorovinil)tiofeno: es un compuesto valioso en el desarrollo de semiconductores orgánicos . Su estructura molecular permite un transporte de carga eficiente, lo cual es crucial para la alta performance de las fotovoltaicas orgánicas (OPV), los transistores de efecto de campo orgánicos (OFET) y los diodos orgánicos emisores de luz (OLED). El grupo fluorovinil que atrae electrones puede potencialmente reducir la brecha HOMO-LUMO, mejorando el rendimiento del semiconductor.
Transistores de efecto de campo orgánicos (OFET)
En los OFET, los derivados del This compound se pueden utilizar para crear capas semiconductoras de tipo p o de tipo n debido a su capacidad de transportar agujeros o electrones de manera eficiente . Los átomos de flúor pueden mejorar la estabilidad del material y sus propiedades eléctricas, haciéndolo adecuado para la electrónica flexible.
Diodos orgánicos emisores de luz (OLED)
El uso potencial del compuesto en OLED radica en su capacidad de emitir luz cuando se aplica una corriente eléctrica . Puede servir como un componente de la capa emisora en los OLED, donde la sintonización fina de sus propiedades electrónicas a través de la modificación química podría conducir a una emisión de luz azul eficiente y estable, un área desafiante en la investigación de los OLED.
Química medicinal
Los derivados del tiofeno, incluido el This compound, exhiben una gama de propiedades farmacológicas como actividad anticancerígena, antiinflamatoria y antimicrobiana . La introducción de un grupo fluorovinil podría potencialmente mejorar estas propiedades al afectar la interacción de la molécula con los objetivos biológicos.
Inhibidores de la corrosión
En la ciencia de los materiales, se sabe que los derivados del tiofeno actúan como inhibidores de la corrosión . La incorporación de un grupo 2-(1-Fluorovinil) en el tiofeno podría mejorar su eficacia en la protección de los metales contra la corrosión, particularmente en entornos industriales severos.
Biomarcadores fluorescentes
Los materiales fluorescentes a base de tiofeno, incluidos aquellos modificados con grupos fluorovinil, se pueden utilizar como biomarcadores debido a su fluorescencia brillante y estable . Estos compuestos se pueden unir a moléculas biológicas para estudiar diversos procesos biológicos, incluidas las reacciones enzimáticas y el seguimiento celular.
Mecanismo De Acción
Target of Action
Thiophene-based compounds, including 2-(1-Fluorovinyl)thiophene, are known to interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them primary targets for anti-inflammatory drugs .
Mode of Action
The interaction of 2-(1-Fluorovinyl)thiophene with its targets involves inhibition of the COX and LOX enzymes . By inhibiting these enzymes, the compound can effectively reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
Biochemical Pathways
The primary biochemical pathways affected by 2-(1-Fluorovinyl)thiophene are those involving the COX and LOX enzymes . These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. By inhibiting these enzymes, 2-(1-Fluorovinyl)thiophene can disrupt these pathways and reduce the inflammatory response .
Pharmacokinetics
Thiophene derivatives are generally known for their bioavailability and stability .
Result of Action
The molecular and cellular effects of 2-(1-Fluorovinyl)thiophene’s action primarily involve the reduction of inflammation. By inhibiting the COX and LOX enzymes, the compound can decrease the production of pro-inflammatory mediators, leading to a reduction in inflammation and associated symptoms .
Action Environment
The action, efficacy, and stability of 2-(1-Fluorovinyl)thiophene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity and effectiveness . Additionally, factors such as temperature and pH can impact the stability of the compound .
Análisis Bioquímico
Biochemical Properties
2-(1-Fluorovinyl)thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase (HDAC) enzymes, acting as a potent inhibitor . This interaction is crucial as HDACs are involved in the regulation of gene expression through chromatin remodeling. Additionally, 2-(1-Fluorovinyl)thiophene has shown affinity for sphingosine-1-phosphate (S1P) receptors, which are involved in cell signaling pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
2-(1-Fluorovinyl)thiophene exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of HDAC enzymes, leading to changes in chromatin structure and transcriptional activity . Furthermore, 2-(1-Fluorovinyl)thiophene impacts cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Fluorovinyl)thiophene involves its binding interactions with specific biomolecules. The compound binds to the active site of HDAC enzymes, inhibiting their deacetylase activity and leading to increased acetylation of histone proteins . This results in a more relaxed chromatin structure and enhanced gene transcription. Additionally, 2-(1-Fluorovinyl)thiophene interacts with S1P receptors, modulating downstream signaling pathways that influence cell survival, proliferation, and migration . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Fluorovinyl)thiophene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that 2-(1-Fluorovinyl)thiophene can sustain its biochemical activity, leading to prolonged effects on gene expression and cellular metabolism . These findings are essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1-Fluorovinyl)thiophene vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and gene expression without significant toxicity . At higher doses, 2-(1-Fluorovinyl)thiophene can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
2-(1-Fluorovinyl)thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been found to inhibit certain metabolic enzymes, leading to alterations in metabolite levels and energy production . These interactions can impact overall cellular metabolism and influence the physiological state of the cell. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 2-(1-Fluorovinyl)thiophene.
Transport and Distribution
The transport and distribution of 2-(1-Fluorovinyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2-(1-Fluorovinyl)thiophene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(1-Fluorovinyl)thiophene plays a critical role in its activity and function. The compound has been found to localize predominantly in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, 2-(1-Fluorovinyl)thiophene can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for its biochemical activity and therapeutic applications.
Propiedades
IUPAC Name |
2-(1-fluoroethenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYQEMIMYOVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CS1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


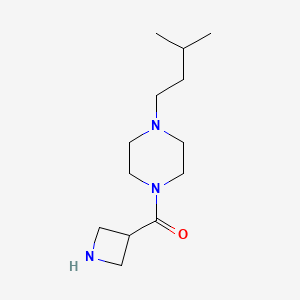
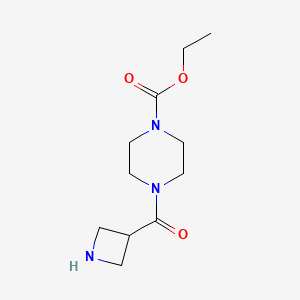
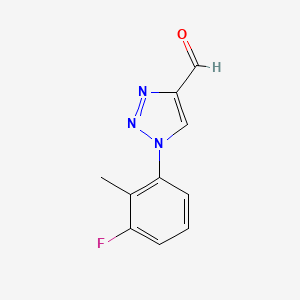
![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
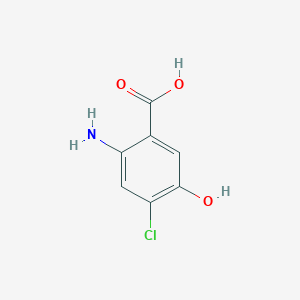
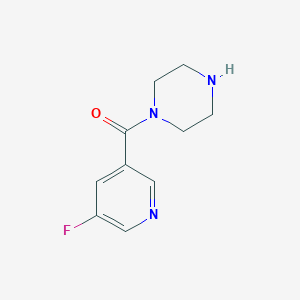

![3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489879.png)
